molecular formula C16H15N3 B12556600 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole CAS No. 142282-86-8

2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole

Cat. No.: B12556600
CAS No.: 142282-86-8
M. Wt: 249.31 g/mol
InChI Key: SNSULSATLPSVAT-UHFFFAOYSA-N
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Description

2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by a fused ring system consisting of a pyrimidine ring and an indole ring

Properties

CAS No.

142282-86-8

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C16H15N3/c1-2-6-11(7-3-1)16-17-10-14-15(19-16)12-8-4-5-9-13(12)18-14/h1-3,6-7,10,18H,4-5,8-9H2

InChI Key

SNSULSATLPSVAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=NC(=NC=C3N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization to form the desired pyrimidoindole structure. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidoindole scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, including antimicrobial and anticancer activities.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
  • 6,7,8,9-Tetrahydro-6,9-dimethyl-2-[4-(5-oxazolyl)phenoxy]-7-phenyl-5H-pyrimido[4,5-e][1,4]diazepin-5-one
  • 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine

Uniqueness

2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

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